1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
Description
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound that features a piperidine ring, a benzyloxy group, and a phenylbutane-dione moiety
Properties
IUPAC Name |
1-phenyl-4-[3-(phenylmethoxymethyl)piperidin-1-yl]butane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c25-22(21-11-5-2-6-12-21)13-14-23(26)24-15-7-10-20(16-24)18-27-17-19-8-3-1-4-9-19/h1-6,8-9,11-12,20H,7,10,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKODMKHOIKBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)COCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three distinct structural domains:
- Piperidine ring : Substituted at the 3-position with a benzyloxymethyl group (-CH₂OCH₂C₆H₅).
- 1,4-Diketone chain : A four-carbon chain with ketone groups at positions 1 and 4.
- Phenyl group : Attached to the terminal ketone of the diketone chain.
Retrosynthetically, the compound can be dissected into two primary intermediates (Figure 1):
- Intermediate A : 3-((Benzyloxy)methyl)piperidine.
- Intermediate B : 4-Phenylbutane-1,4-dione.
Coupling these intermediates via the piperidine nitrogen atom forms the final product.
Synthesis of 3-((Benzyloxy)methyl)piperidine (Intermediate A)
Starting Materials and Protection Strategy
The synthesis begins with 3-(hydroxymethyl)piperidine (CAS 3555-26-2), a commercially available precursor. The hydroxyl group is protected as a benzyl ether to prevent undesired reactivity during subsequent steps.
Benzylation Procedure
- Reagents : 3-(Hydroxymethyl)piperidine, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
- Reaction Conditions :
- Dissolve 3-(hydroxymethyl)piperidine (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF.
- Add benzyl bromide (1.2 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 12 hours.
- Workup :
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the hydroxyl group, generating an alkoxide that attacks benzyl bromide.
Synthesis of 4-Phenylbutane-1,4-dione (Intermediate B)
Friedel-Crafts Acylation Approach
4-Phenylbutane-1,4-dione is synthesized via a double acylation of benzene using succinic anhydride under Friedel-Crafts conditions.
Reaction Protocol
- Reagents : Succinic anhydride, benzene, aluminum chloride (AlCl₃), dichloromethane (DCM).
- Procedure :
- Dissolve succinic anhydride (1.0 equiv) in DCM and cool to 0°C.
- Add AlCl₃ (2.2 equiv) portionwise, followed by benzene (3.0 equiv).
- Stir at room temperature for 6 hours.
- Workup :
Key Consideration : Excess AlCl₃ ensures complete activation of the anhydride, while controlled temperature prevents polysubstitution.
Coupling of Intermediates A and B
Nucleophilic Acylation of Piperidine
The piperidine nitrogen attacks the γ-keto position of 4-phenylbutane-1,4-dione, facilitated by acid catalysis.
Optimized Reaction Conditions
- Reagents : 3-((Benzyloxy)methyl)piperidine, 4-phenylbutane-1,4-dione, trifluoromethanesulfonic acid (TfOH), 1,4-dioxane.
- Procedure :
- Workup :
Mechanistic Rationale : TfOH protonates the diketone, enhancing electrophilicity at the γ-position. The piperidine nitrogen performs a nucleophilic attack, followed by dehydration to form the final product.
Alternative Synthetic Routes
Enolate Alkylation Strategy
An alternative route involves generating a diketone enolate for direct alkylation with a piperidine-derived electrophile.
Stepwise Process
- Enolate Formation : Treat 4-phenylbutane-1,4-dione with LDA (lithium diisopropylamide) in THF at -78°C.
- Alkylation : Add 3-((benzyloxy)methyl)piperidinium iodide (prepared separately) and warm to 0°C.
- Isolation : Acidic workup and chromatography yield the desired product.
Advantage : This method avoids acidic conditions, suitable for acid-sensitive substrates.
Analytical Characterization
Challenges and Optimization
Byproduct Formation
Competing reactions, such as over-alkylation or diketone dimerization, are mitigated by:
Chemical Reactions Analysis
Types of Reactions
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Methoxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 1-(3-(Ethoxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 1-(3-(Propoxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
Uniqueness
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antiviral, antibacterial, and antifungal activities, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a benzyloxy group and a phenylbutane dione moiety. Its molecular formula is with a molecular weight of approximately 329.42 g/mol.
Antiviral Activity
Recent studies have investigated the antiviral properties of derivatives related to this compound, particularly focusing on their effectiveness against various viruses. For instance, a study on 3-phenylpiperidine-2,6-diones demonstrated moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with compounds showing significant protection in vitro. The compound 1-(4-fluorophenyl)-substituted derivative exhibited a cytotoxic concentration (CC50) of 92 μM in Vero-76 cells, indicating its potential as an antiviral agent .
| Compound | Virus Targeted | CC50 (μM) | Protective Effect |
|---|---|---|---|
| Benzyl derivative (3f) | CVB-2 | 92 | Moderate |
| Fluorophenyl derivative (3g) | HSV-1 | 92 | Moderate |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro tests against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger, revealed that some derivatives exhibited notable antibacterial activity. The results indicated that modifications to the piperidine structure could enhance the antimicrobial efficacy of these compounds .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Positive |
| Pseudomonas aeruginosa | Positive |
| Candida albicans | Positive |
| Aspergillus niger | Positive |
Case Studies
A significant case study involved the synthesis of several alkyl derivatives of 3-phenylpiperidine-2,6-diones and their evaluation against HIV-1. The study highlighted that specific structural modifications led to increased potency against viral replication. The benzyl derivative was particularly effective, suggesting that further exploration of similar structures could yield new antiviral agents .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the piperidine ring contributes to its interaction with viral proteins and cellular receptors involved in viral entry and replication processes.
Q & A
Q. What are the established synthetic routes for 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione, and how is its structural integrity validated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including nucleophilic substitution, coupling, or condensation. For example, benzyl-protected intermediates are often coupled with ketone or ester moieties using catalysts like EDCI/HOBt in solvents such as dichloromethane or THF. Purification involves column chromatography (e.g., n-hexane/EtOAC or CHCl3/MeOH gradients) . Structural validation employs 1H/13C-NMR to confirm proton/carbon environments, HPLC (retention time and peak area ≥95%) for purity, and elemental analysis to verify C/H/N percentages .
Q. Which physicochemical properties are critical for characterizing this compound, and how are they determined experimentally?
- Methodological Answer : Key properties include melting point (determined via DSC), solubility (assessed in polar/non-polar solvents during synthesis), and stereochemical configuration (confirmed by X-ray crystallography or chiral HPLC). Purity is quantified via HPLC (e.g., 254 nm detection), while stability under varying pH/temperature is evaluated using accelerated degradation studies .
Q. What analytical techniques are recommended to assess purity and structural consistency?
- Methodological Answer : HPLC with a C18 column and methanol/buffer mobile phase (e.g., sodium acetate + 1-octanesulfonate, pH 4.6) provides retention time and peak area data . High-resolution mass spectrometry (HRMS) confirms molecular weight, and FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Discrepancies in elemental analysis (e.g., C 72.04% observed vs. 72.85% calculated) may require repeated recrystallization or preparative HPLC .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound, particularly in low-yielding steps?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps.
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency.
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hrs conventional).
Evidence shows yields vary widely (8% to 78%), suggesting stoichiometric adjustments (e.g., excess acyl chloride) or protecting group strategies (e.g., benzyl vs. tert-butoxycarbonyl) .
Q. How should researchers address discrepancies between calculated and observed elemental analysis data?
- Methodological Answer : Discrepancies (e.g., N 11.20% observed vs. 11.33% calculated) may arise from hygroscopicity, incomplete drying, or side products. Mitigation includes:
- Lyophilization to remove residual solvents.
- Combustion analysis (e.g., CHNS-O analyzers) for higher accuracy.
- Supplementary techniques like ICP-MS to rule out metal contaminants .
Q. What experimental frameworks are used to evaluate the compound’s biological activity and therapeutic potential?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (IC₅₀ via fluorogenic substrates) and receptor binding (radioligand displacement, e.g., for GPCRs).
- In vivo models : Pharmacokinetic studies (e.g., bioavailability in rodents) and toxicity profiling (LD₅₀).
- Structure-activity relationship (SAR) : Modifying the benzyloxy or piperidine moieties to enhance selectivity .
Q. What role does computational modeling play in elucidating its mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinases or proteases. Molecular dynamics simulations (AMBER/NAMD) assess stability of ligand-receptor complexes. Quantum mechanical calculations (DFT) optimize transition states in proposed reaction pathways .
Q. How can stability and degradation profiles be systematically evaluated under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS identifies degradation products (e.g., hydrolysis of the dione moiety).
- pH-rate profiling determines susceptibility to acidic/basic conditions .
Q. What strategies are employed to investigate stereochemical effects on bioactivity?
- Methodological Answer :
Q. What factors influence reproducibility of synthesis and bioactivity data across laboratories?
- Methodological Answer :
Key factors include: - Reagent purity : HPLC-grade solvents and anhydrous conditions.
- Instrument calibration : NMR shimming and HPLC column lot consistency.
- Protocol standardization : Detailed SOPs for reaction monitoring (TLC/Rf values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
